Diphacinone

概要

説明

ジフェナジオンは、抗凝固作用で知られる化学化合物です。 主にラット、マウス、モグラ、シマリスなどの個体群を制御するための殺鼠剤として使用されています 。 ジフェナジオンはビタミンK拮抗剤として機能し、哺乳類の血液凝固過程を阻害します .

製造方法

合成経路と反応条件

ジフェナジオンは、1,3-インダンジオンとジフェニルアセチルクロリドを特定の条件下で反応させる多段階プロセスによって合成できます 。 この反応には通常、ジクロロメタンなどの溶媒と、アシル化反応を促進する塩化アルミニウムなどの触媒が必要です .

工業生産方法

工業環境では、ジフェナジオンの製造は、反応物を制御された温度と圧力下で組み合わせる大型化学反応器で行われます。 生成物はその後、結晶化または蒸留によって精製され、目的の純度が得られます .

準備方法

Synthetic Routes and Reaction Conditions

Diphenadione can be synthesized through a multi-step process involving the reaction of 1,3-indandione with diphenylacetyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the acylation reaction .

Industrial Production Methods

In industrial settings, the production of diphenadione involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through crystallization or distillation to obtain the desired purity .

化学反応の分析

General Reactivity

Diphacinone, as a ketone, exhibits reactivity with a variety of chemical species :

-

Acids and Bases: Ketones react with acids and bases, which can liberate heat and flammable gases such as hydrogen. The heat generated may be sufficient to ignite the unreacted ketone .

-

Reducing Agents: Ketones react with reducing agents like hydrides, alkali metals, and nitrides, producing flammable hydrogen gas and heat .

-

Incompatible Substances: this compound is incompatible with isocyanates, aldehydes, cyanides, peroxides, and anhydrides. It reacts violently with aldehydes, nitric acid , mixtures of nitric acid and hydrogen peroxide , and perchloric acid .

Hydrolysis

This compound is practically insoluble in water, with a solubility of approximately 17 mg/L . It can be hydrolyzed by strong acids .

Environmental Fate

This compound is moderately persistent in soil and does not readily dissipate into the air or break down through interaction with water . Paraffinized baits containing this compound resist degradation, increasing its persistence .

-

Half-life: this compound has a moderate biotic or aerobic half-life in soil (28-32 days) and a high terrestrial field test half-life (102 days) . It is stable to hydrolysis .

-

Mobility: this compound is expected to bind moderately well to soil, posing a moderate hazard of chemical mobility .

Analytical Chemistry

Methods for analyzing this compound residues in biological samples involve extraction and chromatographic separation techniques .

Table 1: MRM Transition Pairs for this compound (DPN) and its Deuterated Internal Standard (d4-DPN)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Fragmentor (V) | Dwell (ms) |

|---|---|---|---|---|---|

| d4-Diphacinone | 343.0 | 167.0 | 26 | 120 | 100 |

| This compound | 339.0 | 167.0 | 26 | 120 | 100 |

| This compound | 339.0 | 172.0 | 20 | 120 | 100 |

| This compound | 339.0 | 116.0 | 50 | 120 | 100 |

Degradation

科学的研究の応用

Scientific Research Applications

Diphacinone has been extensively studied for its pharmacological effects, toxicity profiles, and environmental impact. Below are key areas of research:

Toxicokinetics and Hemostasis

Research has shown that this compound acts by inhibiting the vitamin K cycle, which is crucial for synthesizing blood clotting factors. This mechanism leads to lethal hemorrhaging in exposed organisms. For example, studies on eastern screech-owls demonstrated that exposure to this compound resulted in significant coagulopathy within days, with liver concentrations correlating with prolonged clotting times . The elimination half-lives of this compound from liver and kidney tissues were found to be 11.7 days and 2.1 days, respectively .

Residue Analysis in Wildlife

A sensitive liquid chromatography-tandem mass spectrometry method has been developed for quantifying this compound residues in animal tissues. In studies conducted in Hawaii, average liver residues in rodents were observed at levels such as 3.7 μg/g . This method allows researchers to assess the impact of this compound on non-target species and evaluate secondary poisoning risks.

Impact on Non-target Species

This compound has been shown to have varying levels of toxicity across different species. For instance, Northern bobwhite quail exhibited prolonged clotting times following sublethal doses, indicating significant anticoagulant effects even at lower concentrations . Understanding these effects is critical for wildlife management strategies that aim to minimize non-target exposure.

Environmental Management Applications

This compound is primarily utilized in rodent control programs, especially in agricultural settings and conservation areas.

Rodent Control Strategies

The application methods of this compound significantly influence its effectiveness and the risk of secondary exposure to non-target wildlife. A study comparing bait station applications versus aerial broadcasts found no significant difference in residue levels across methods; however, bait stations resulted in lower secondary exposure risks since most rodent deaths occurred underground .

Efficacy Studies

Field trials have demonstrated the efficacy of this compound in controlling rodent populations in specific ecosystems like Hawaiian montane forests. The use of hand-broadcast applications resulted in substantial reductions in rodent survival rates . This highlights the compound's utility in targeted pest management while also raising concerns about its environmental persistence.

Feral Pig Exposure Study

A significant concern with this compound use is its impact on feral pigs that may inadvertently consume bait pellets. A study indicated that while feral pigs could achieve high levels of this compound without immediate signs of poisoning, the long-term health implications remain uncertain . This raises questions regarding food safety for hunters and pets consuming feral pig meat.

Secondary Poisoning Incidents

Incidents of secondary poisoning have been documented where raptors such as American kestrels showed signs of intoxication after consuming rodents that had ingested this compound . These findings underscore the need for careful consideration of application strategies to mitigate risks to non-target species.

Summary Table: this compound Applications and Findings

作用機序

ジフェナジオンは、凝固因子II、VII、IX、およびXの活性化に不可欠な酵素であるビタミンKエポキシドレダクターゼを阻害することによって作用します 。 この阻害により、これらの凝固因子のカルボキシル化が阻止され、血液凝固が阻害され、最終的には抗凝固効果が得られます .

類似の化合物との比較

類似の化合物

ワルファリン: ジフェナジオンよりも半減期の短い別のビタミンK拮抗剤。

ブロジファクム: 半減期が長く、効力が強い第2世代の抗凝固性殺鼠剤。

クロロファシノン: ジフェナジオンに似ていますが、薬物動態が異なります.

ジフェナジオンの独自性

ジフェナジオンは、ワルファリンなどの第1世代の抗凝固剤に比べて半減期が長いことから、長期にわたるネズミ駆除に効果的です 。 さらに、肝臓に生体蓄積する能力は、他の類似の化合物とは異なります .

類似化合物との比較

Similar Compounds

Warfarin: Another vitamin K antagonist with a shorter half-life compared to diphenadione.

Brodifacoum: A second-generation anticoagulant rodenticide with a longer half-life and higher potency.

Chlorophacinone: Similar to diphenadione but with different pharmacokinetic properties.

Uniqueness of Diphenadione

Diphenadione is unique due to its longer half-life compared to first-generation anticoagulants like warfarin, making it more effective for prolonged rodent control . Additionally, its ability to bioaccumulate in the liver distinguishes it from other similar compounds .

生物活性

Diphacinone is an anticoagulant rodenticide belonging to the class of vitamin K antagonists. It is primarily used for controlling rodent populations but has significant biological activity that warrants a detailed examination. This article explores its mechanisms of action, toxicity profiles, resistance in target species, and relevant case studies.

This compound functions by inhibiting vitamin K epoxide reductase (VKOR), an enzyme critical for the synthesis of vitamin K-dependent clotting factors. This inhibition leads to a reduction in the levels of functional clotting factors II, VII, IX, and X, resulting in impaired blood coagulation and increased risk of hemorrhage.

Key Points:

- VKOR Inhibition : this compound inhibits VKOR, preventing the regeneration of vitamin K.

- Clotting Factor Reduction : Affects factors II, VII, IX, and X, crucial for normal hemostasis.

- Delayed Action : Symptoms of poisoning may not appear until several days post-exposure due to the compound's long half-life in the body.

Toxicity Profiles

The acute toxicity of this compound varies among species. The oral LD50 values provide insight into its relative toxicity:

| Species | Oral LD50 (mg/kg) |

|---|---|

| Northern bobwhite | 2014 |

| Various rodents | 1.0 - 10.0 |

| Domestic cats | 2.0 - 5.0 |

This compound is classified as slightly toxic to moderately toxic depending on the species and dose administered. For example, studies have shown that it can cause overt signs of intoxication and lethality in rodents following both acute oral and dietary exposure regimens .

Resistance Mechanisms

Resistance to this compound has been documented in various rodent populations. Genetic mutations in the VKORC1 gene have been identified as a primary mechanism behind this resistance. Laboratory studies comparing resistant strains with susceptible ones have highlighted specific missense mutations that confer a survival advantage against anticoagulant rodenticides .

Case Study: Genetic Resistance

- Study Findings : Laboratory strains displayed mutations leading to reduced VKOR activity.

- Implications : Resistance complicates pest control efforts and necessitates monitoring and management strategies.

Study 1: Effects on Non-target Species

A study assessed the impact of this compound on reptiles such as turtles and iguanas. The findings indicated that these species exhibited relative insensitivity to this compound compared to rodents. While some iguanas showed signs of internal bleeding, no fatalities were directly attributed to this compound exposure .

Study 2: Efficacy in Pest Control

Research combining this compound with cholecalciferol demonstrated enhanced efficacy against possums (Trichosurus vulpecula). The combination produced a slow-acting bait that effectively reduced possum populations while minimizing non-target impacts .

特性

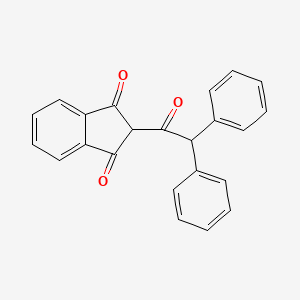

IUPAC Name |

2-(2,2-diphenylacetyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O3/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGLAHSAISAEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O3 | |

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82271-36-1 (cpd with unspecified hydrochloride-salt) | |

| Record name | Diphenadione [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4032378 | |

| Record name | Diphacinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphacinone appears as odorless pale yellow crystals. Used as a rodenticide and anticoagulant medication. (EPA, 1998), Odorless, pale yellow powder formulated as meal, pellet, wax block, and liquid bait; [EXTOXNET], YELLOW-TO-WHITE CRYSTALS. | |

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphacinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.3 mg/L, temp not specified, Soluble in methyl cyanide, cyclohexane, SOL IN ETHER, GLACIAL ACETIC ACID, Soluble in acetic acid, For more Solubility (Complete) data for Diphacinone (6 total), please visit the HSDB record page., Solubility in water: very poor | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Bulk density: 1.87 g/mL, 1.3 g/cm³ | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 1.2X10-8 mm Hg, 1.03X10-10 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Diphenadione delayed inhibition of prothrombin synthesis, correlated with delayed inhibition of vit K1 2,3-epoxide in vivo. Results provide evidence for proposed mechanism of action by preventing regeneration of vit K1 from its metabolite vit K1 2,3-epoxide., Rodenticide anticoagulants inhibit the dithiothreitol-dependent vitamin K reductase reactions and prevent vitamin K hydroquinone regeneration, which is evident by the significant incr in serum vitamin 2,3 epoxide levels and a concurrent incr in the serum vitamin K epoxide-vitamin K ratio. Inhibition of vitamin k reductases indirectly inhibits active prothrombin complex protein formation. Rodenticide anticoagulants inhibit vitamin k regeneration almost immediately, but the anticoagulant effect is delayed until the vitamin k stores are depleted and sufficient active coagulation factors are removed from circulation. | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, Crystalline powder, White powder at room temperature | |

CAS No. |

82-66-6 | |

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphacinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenadione [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphacinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphacinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphacinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CA01C6JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

295 to 297 °F (EPA, 1998), 141-145 °C, 147 °C | |

| Record name | DIPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphacinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1757 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。